molecular formula C11H13BrClN3 B1653058 [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1713164-05-6

[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B1653058
CAS No.: 1713164-05-6
M. Wt: 302.60
InChI Key: RKXLBSJEVJLRFD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXLBSJEVJLRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713164-05-6
Record name 1H-Imidazole-5-methanamine, 1-[(4-bromophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713164-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzylamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of more complex imidazole-containing drugs .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting point for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromobenzyl group can interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • CAS Registry Number : 1713164-05-6
  • Molecular Formula : C₁₁H₁₃BrClN₃
  • Molar Mass : 302.60 g/mol
  • Structural Features : The compound consists of an imidazole ring substituted at the 1-position with a 4-bromobenzyl group and at the 5-position with a methanamine group, protonated as a hydrochloride salt.

Purification typically involves column chromatography with solvent systems such as dichloromethane/methanol or ethyl acetate/methanol mixtures .

The compound belongs to a class of N-substituted imidazole derivatives with structural variations in the benzyl substituent, halogen type, and functional groups. Below is a systematic comparison:

Positional Isomers of the Bromobenzyl Substituent
Compound Name Substituent Position CAS Number Molecular Weight Key Differences
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl 4-bromo 1713164-05-6 302.60 Reference compound; bromine at para position enhances steric bulk and electronic effects
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl 3-bromo 1707580-62-8 302.60 Meta substitution alters electronic distribution and potential binding affinity
[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl 2-bromo N/A 302.60 Ortho substitution may introduce steric hindrance, reducing reactivity

Key Insight : The para-substituted bromine in the target compound likely offers optimal electronic and steric properties for applications such as medicinal chemistry, where receptor binding is critical .

Halogen-Substituted Analogues
Compound Name Halogen Type CAS Number Molecular Weight Key Differences
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl Bromine 1713164-05-6 302.60 Bromine’s higher atomic radius and polarizability enhance lipophilicity
[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine HCl Chlorine N/A ~258.15 Chlorine’s smaller size may improve solubility but reduce hydrophobic interactions
1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde Cl/Br N/A 375.65 Carbaldehyde group introduces reactivity for further functionalization

Key Insight : Bromine’s lipophilicity makes the target compound more suitable for membrane penetration in drug design compared to chlorine analogues .

Functional Group Variations
Compound Name Functional Group CAS Number Molecular Weight Key Differences
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl Methanamine (NH₂) 1713164-05-6 302.60 Free amine enables salt formation (e.g., HCl) for improved stability
1-Benzyl-5-(chloromethyl)-1H-imidazole HCl Chloromethyl 82830-36-2 243.14 Chloromethyl group increases electrophilicity, useful in alkylation reactions
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine HCl Phenyl vs. bromophenyl 1195577-03-7 258.75 Phenyl group lacks halogen, reducing steric and electronic effects

Key Insight : The methanamine group in the target compound provides a versatile handle for derivatization, while the bromophenyl moiety balances lipophilicity and bulk .

Biological Activity

[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS No. 1713164-05-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and other pharmacological effects.

  • Molecular Formula : C11H13BrClN3
  • Molecular Weight : 302.6 g/mol
  • Structure : The compound features an imidazole ring substituted with a bromobenzyl group, which is pivotal for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related imidazole derivatives have been tested against various viruses:

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound 9H1N1 Influenza0.0027High
Compound 5HSV-10.0022Very High
Compound 4COX-B30.0092Moderate

These findings suggest that compounds with similar structures may exhibit significant antiviral properties, potentially making them candidates for further development in antiviral therapies .

Anticancer Activity

The anticancer activity of imidazole derivatives has also been investigated. A study reported that certain derivatives, including those structurally related to this compound, demonstrated substantial cytotoxic effects against cancer cell lines:

CompoundCancer Cell LineViability Reduction (%)Treatment Concentration (µM)
Compound 25MDA-MB-231 (Breast Cancer)55%10

In vivo studies indicated that these compounds could significantly reduce tumor growth without notable toxicity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, which can lead to various pharmacological effects:

  • Enzyme Inhibition : Compounds with imidazole groups often act as inhibitors of enzymes critical in viral replication and cancer cell proliferation.
  • Receptor Modulation : The bromobenzyl substitution may enhance binding affinity to specific receptors involved in cell signaling pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. According to available safety data sheets, acute toxicity data for this compound is limited, indicating a need for comprehensive toxicological studies to ascertain safe usage levels in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Reactant of Route 2
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

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